Siline-1,2,4-triamine
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Overview
Description
Siline-1,2,4-triamine is a heterocyclic compound containing three nitrogen atoms within a six-membered ring structure. It is part of the broader class of triazines, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Siline-1,2,4-triamine can be synthesized through several methods. One common approach involves the cyclization of aldehydes with ammonium iodide as the sole nitrogen source, catalyzed by iron under air atmosphere . This method is straightforward and atom-efficient, yielding symmetrical and unsymmetrical triazines with varying substituents.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of cyanuric chloride as a starting material. The sequential nucleophilic substitution of the chlorine atoms by various nucleophiles such as amines, alcohols, or thiols leads to the formation of the desired triazine derivatives .
Chemical Reactions Analysis
Types of Reactions
Siline-1,2,4-triamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the hydrogen atoms on the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the nitrogen atoms, enhancing their chemical and biological properties .
Scientific Research Applications
Siline-1,2,4-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown significant antibacterial and antifungal activities.
Medicine: Some derivatives are being explored for their potential use as anticancer agents.
Industry: It is used in the production of dyes, agrochemicals, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which Siline-1,2,4-triamine exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Another triazine compound with similar chemical properties but different substitution patterns.
1,2,4-Triazole: A related heterocyclic compound with a five-membered ring structure.
Melamine: A triazine derivative commonly used in the production of plastics and resins.
Uniqueness
Siline-1,2,4-triamine is unique due to its specific arrangement of nitrogen atoms within the ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions makes it a versatile building block for the synthesis of a wide range of derivatives with diverse applications .
Properties
CAS No. |
648439-79-6 |
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Molecular Formula |
C5H9N3Si |
Molecular Weight |
139.23 g/mol |
IUPAC Name |
siline-1,2,4-triamine |
InChI |
InChI=1S/C5H9N3Si/c6-4-1-2-9(8)5(7)3-4/h1-3H,6-8H2 |
InChI Key |
HZZOKVQYPWGHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Si](=C(C=C1N)N)N |
Origin of Product |
United States |
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